molecular formula C10H5F6N3 B3034027 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole CAS No. 1333154-10-1

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B3034027
CAS No.: 1333154-10-1
M. Wt: 281.16
InChI Key: VREVSIZDNGOZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring substituted with a phenyl group that has two trifluoromethyl groups at the 3 and 5 positions

Biochemical Analysis

Biochemical Properties

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonyl reductase, which is involved in the reduction of carbonyl compounds to alcohols . The interaction between this compound and carbonyl reductase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways that rely on carbonyl reductase activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound has demonstrated potent growth inhibitory effects, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound disrupts cellular processes by interfering with the synthesis of essential biomolecules, leading to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes, thereby inhibiting their activity. For example, the binding of this compound to carbonyl reductase results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to gradual degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can cause sustained alterations in cellular processes, including persistent inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical outcomes . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its inhibitory activity but rather exacerbate toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as carbonyl reductase . This interaction affects the metabolic flux of carbonyl compounds, leading to changes in the levels of metabolites involved in these pathways. Additionally, the compound may influence other metabolic processes by modulating the activity of enzymes and cofactors that participate in various biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and exert its inhibitory effects. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide, which then undergoes a cyclization reaction to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while reduction reactions may produce partially or fully reduced triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its combination of a triazole ring and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to chemical degradation, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-17-4-18-19-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREVSIZDNGOZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.